ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce the corresponding carboxylic acids and amines .
Scientific Research Applications
Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1H-pyrazole-5-carboxylate
- Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H22BrN3O4 |
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Molecular Weight |
376.25 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H22BrN3O4/c1-7-21-12(19)11-10(15)9(16-18(11)6)8-17(5)13(20)22-14(2,3)4/h7-8H2,1-6H3 |
InChI Key |
MKGPAHDNWPLBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)CN(C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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